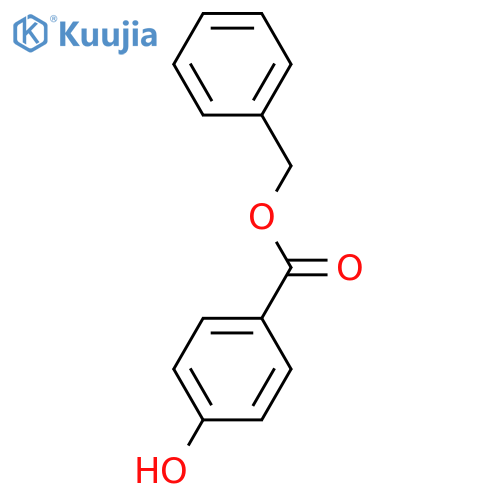

- Preparation of benzyl p-hydroxybenzoate, China, , ,

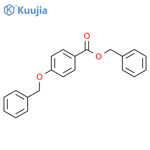

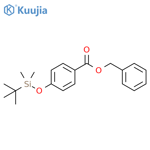

Cas no 94-18-8 (Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben))

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Propiedades químicas y físicas

Nombre e identificación

-

- Benzyl 4-hydroxybenzoate

- 4-Hydroxybenzoic acid benzyl ester

- Benzyl paraben

- Benzyl 4-Hydroxybenzoate [for Biochemical Research]

- Benzyl 4-Hydroxybenzoate (Benzyl Paraben)

- 4-BroMobutyryl chloride

- 4-HOC6H4CO2Bn

- BASEPTOL

- benzyl 4-hydroxy-benzoate

- Benzyl parabe

- benzyl para-hydroxybenzoate

- Nipabenzyl

- PARABEN,BENZYL

- PARABEN,BUTYL

- Parosept

- POB-BZ

- Solbrol Z

- 4-Hxdroxybenzoic acid benzyl ester

- Benzylparaben

- Benzyl p-hydroxybenzoate

- Benzyl Tegosept

- Benzyl Parasept

- Benzyl-Parasept

- p-Hydroxybenzoic acid benzyl ester

- Benzyl parahydroxybenzoate

- Benzoic acid, 4-hydroxy-, phenylmethyl ester

- Phenylmethyl 4-hydroxybenzoate

- Benzyl hydroxybenzoate

- 8Y41DYV4VG

- MOZDKDIOPSPTBH-UHFFFAOYSA-N

- Benzoic acid, p-hydroxy-, benzyl est

- Benzoic acid, p-hydroxy-, benzyl ester (6CI, 7CI, 8CI)

- 4-(Benzyloxycarbonyl)phenol

- 4-Hydroxybenzoic acid, phenylmethyl ester

- Benzyl 4-hydroxylbenzoate

- NSC 8080

- SBI-0653849.0001

- BENZYLIS HYDROXYBENZOAS

- SCHEMBL27578

- STL226811

- SMR001600273

- BENZYL HYDROXYBENZOATE [MART.]

- Benzyl 4-hydroxybenzoate, analytical standard

- DTXSID9022526

- NSC-8080

- HMS1581F21

- Benzyl 4-hydroxybenzoate, 99%

- BENZYL HYDROXYBENZOATE [WHO-IP]

- HY-W013482

- H0209

- W-100208

- Benzyl 4-?Hydroxybenzoate

- Tox21_112088_1

- DTXCID202526

- D07518

- Z19674825

- NSC8080

- B3768

- Tox21_302330

- BENZYL HYDROXYBENZOATE (MART.)

- CAS-94-18-8

- BENZYL HYDROXYBENZOATE [WHO-DD]

- 94-18-8

- Benzyl 4-Hydroxybenzoate(Benzyl Paraben)

- NCGC00255352-01

- AKOS001280007

- EN300-7101475

- Oprea1_135204

- MLS004734666

- Benzoic acid, p-hydroxy-, benzyl ester

- UNII-8Y41DYV4VG

- MFCD00016471

- NCGC00164155-02

- DB14176

- F16506

- BENZYLIS HYDROXYBENZOAS [WHO-IP LATIN]

- Benzyl 4-?Hydroxybenzoate(Benzyl Paraben)

- benzyl-4-hydroxybenzoate

- (Benzyl Paraben)

- Tox21_112088

- 4-Hydroxybenzoic acid, benzyl ester

- SR-01000390750

- 4-Hydroxybenzoic acid-benzyl ester

- NCGC00164155-01

- AI3-02955

- NS00013407

- DB-022610

- EINECS 202-311-9

- BIDD:ER0230

- CHEBI:34571

- Q27116155

- CHEMBL447861

- Nisapulvol

- Nisapulvol (TN)

- 4-hydroxy benzoic acid benzyl ester

- CS-W014198

- SY049476

- BENZYLPARABEN [INCI]

- 4-Hydroxy-benzoic acid benzyl ester

- SR-01000390750-1

- Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben)

-

- MDL: MFCD00016471

- Renchi: 1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2

- Clave inchi: MOZDKDIOPSPTBH-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(O)=CC=1)OCC1C=CC=CC=1

- Brn: 2115995

Atributos calculados

- Calidad precisa: 228.07900

- Masa isotópica única: 228.079

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 238

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 4

- Xlogp3: 3.6

- Superficie del Polo topológico: 46.5

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.1799

- Punto de fusión: 109-112 °C (lit.)

- Punto de ebullición: 170℃

- Punto de inflamación: 167℃

- índice de refracción: 1.5805

- Disolución: ethanol: soluble25mg/mL, clear, colorless

- PSA: 46.53000

- Logp: 2.74920

- Disolución: Soluble in ethanol, soluble in ether, insoluble in water.

- Presión de vapor: 0.0±0.9 mmHg at 25°C

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S37/39

- Rtecs:DH2691000

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Términos de riesgo:R36/37/38

- Nivel de peligro:IRRITANT

- TSCA:Yes

- Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Datos Aduaneros

- Código HS:2918290000

- Datos Aduaneros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3768-25G |

Benzyl 4-Hydroxybenzoate [for Biochemical Research] |

94-18-8 | >98.0%(GC)(T) | 25g |

¥240.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0209-100G |

Benzyl 4-Hydroxybenzoate |

94-18-8 | >98.0%(GC)(T) | 100g |

¥620.00 | 2023-09-08 | |

| BAI LING WEI Technology Co., Ltd. | 308326-25G |

Benzyl 4-hydroxybenzoate, 99% |

94-18-8 | 99% | 25G |

¥ 334 | 2022-04-26 | |

| TRC | B288575-10g |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) |

94-18-8 | 10g |

$ 413.00 | 2023-04-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102189-5g |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) |

94-18-8 | 98% | 5g |

¥76.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102189-500g |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) |

94-18-8 | 98% | 500g |

¥3619.90 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047083-25g |

Benzyl 4-hydroxybenzoate |

94-18-8 | 98% | 25g |

¥279.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047083-100g |

Benzyl 4-hydroxybenzoate |

94-18-8 | 98% | 100g |

¥601.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102189-10g |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) |

94-18-8 | 98% | 10g |

¥123.90 | 2023-09-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 380709-100G |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) |

94-18-8 | 100g |

¥721.2 | 2023-12-07 |

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Métodos de producción

Métodos de producción 1

Métodos de producción 2

- Synthesis and biological data of ortho-carborane analogs from 4-aminobenzoic acid and 4-hydroxybenzoic acid as a potential boron neutron capture therapy agent, Bulletin of the Korean Chemical Society, 2011, 32(6), 2139-2142

Métodos de producción 3

- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Métodos de producción 4

1.2 Reagents: Methanol ; 0.75 - 4 h, rt

- Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system, India, , ,

Métodos de producción 5

- Iron(III) complexes on the basis of azomethine derived from 4,4'-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde, Russian Journal of General Chemistry, 2010, 80(10), 1954-1962

Métodos de producción 6

- An effective chemoselective esterification of hydroxybenzoic acids in ionic liquids promoted by KF, Letters in Organic Chemistry, 2006, 3(3), 207-211

Métodos de producción 7

1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → 23 °C; 10 h, 23 °C

- Flavonoid metabolism: the synthesis of phenolic glucuronides and sulfates as candidate metabolites for bioactivity studies of dietary flavonoids, Tetrahedron, 2012, 68(22), 4194-4201

Métodos de producción 8

Métodos de producción 9

- Mild and selective sodium azide mediated cleavage of p-nitrobenzoic esters, Organic Letters, 2001, 3(16), 2477-2479

Métodos de producción 10

1.2 Reagents: Hydrochloric acid Solvents: Water

- Synthesis of 13C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction, Journal of Labelled Compounds and Radiopharmaceuticals, 2022, 65(9), 254-263

Métodos de producción 11

- Synthesis of liquid-crystalline 4,4'-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde and related azomethine, Russian Journal of General Chemistry, 2011, 81(9), 1853-1858

Métodos de producción 12

- Structural, Magnetic and Dynamic Characterization of Liquid Crystalline Iron(III) Schiff Base Complexes with Asymmetric Ligands, European Journal of Inorganic Chemistry, 2011, (8), 1219-1229

Métodos de producción 13

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

- Synthesis, Antimicrobial Evaluation and QSAR Studies of p-hydroxy Benzoic Acid Derivatives, Drug Research (Stuttgart, 2014, 64(1), 17-22

Métodos de producción 14

1.2 Reagents: Hydrochloric acid

- The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions, Green Chemistry, 2019, 21(17), 4614-4618

Métodos de producción 15

- A facile, selective KF/Al2O3 mediated method for the deprotection of aryl silyl ethers and preparation of aryl SEM ethers, Tetrahedron Letters, 2001, 42(9), 1611-1613

Métodos de producción 16

1.2 Catalysts: Triethylamine ; 9 min, heated

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, cooled

- Synthesis of benzyl 4-hydroxybenzoate using microwave in dry process without a supporter, Guangdong Huagong, 2009, 36(5), 27-28

Métodos de producción 17

Métodos de producción 18

1.2 Catalysts: Tetrabutylammonium bromide ; 4 min

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

- Synthesis of benzyl 4-hydroxybenzoate under microwave irradiation and in presence of phase transfer catalyst, Shiyou Huagong, 2004, 33(1), 54-56

Métodos de producción 19

Métodos de producción 20

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Raw materials

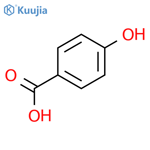

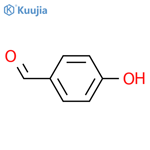

- 4-Hydroxybenzoic acid

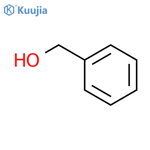

- Benzyl alcohol

- Benzoic acid, 4-[(4-nitrobenzoyl)oxy]-, phenylmethyl ester

- Phenylmethyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoate

- 4-Hydroxybenzaldehyde

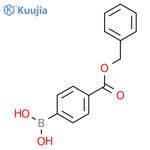

- (4-Benzyloxycarbonylphenyl)boronic acid

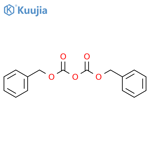

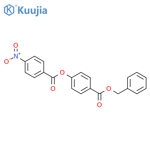

- Dibenzyl Dicarbonate

- 4-Benzyloxybenzoic Acid Benzyl Ester

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Preparation Products

Benzyl 4-\u200bHydroxybenzoate(Benzyl Paraben) Literatura relevante

-

William A. Arnold,Yan Oueis,Meghan O'Connor,Johanna E. Rinaman,Miranda G. Taggart,Rachel E. McCarthy,Kimberley A. Foster,Douglas E. Latch Environ. Sci.: Processes Impacts 2017 19 324

-

Lo?c Le Pleux,Amanda L. Smeigh,Elizabeth Gibson,Yann Pellegrin,Errol Blart,Gerrit Boschloo,Anders Hagfeldt,Leif Hammarstr?m,Fabrice Odobel Energy Environ. Sci. 2011 4 2075

-

Chun-Chieh Han,Li-Han Yang,Putikam Raghunath,Ming-Chang Lin,Rohit Kumar,Hong-Cheu Lin RSC Adv. 2016 6 110482

-

Elif ?enkuytu,Nadide Akba?,Tuba Y?ld?r?m,G?nül Yenilmez ?ift?i New J. Chem. 2022 46 2453

-

M. S. Noorashikin,S. Mohamad,M. R. Abas Anal. Methods 2014 6 419

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados ésteres de ácido benzóico

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres